Evidence 1: Patent-Specified Synthetic Intermediate Status for ACC Inhibitor Development
Methyl 3,4-diamino-5-chlorobenzoate is explicitly designated as a reactant in the patented synthesis of N2-pyrazolospiroketone acetyl-CoA carboxylase (ACC) inhibitors (WO2011058473A1), whereas no equivalent patent assignment exists for the 2,3-diamino-6-chloro isomer (CAS 635317-47-4) or the 3,5-diamino-4-chloro isomer (CAS 29544-91-0) in this specific inhibitor class [1]. This patent linkage provides a verifiable, procurement-relevant differentiation: the compound is not merely a generic diamine but a validated intermediate for a specific therapeutic program.
| Evidence Dimension | Patent-assigned synthetic utility in ACC inhibitor programs |
|---|---|
| Target Compound Data | Reactant specified in WO2011058473A1 for N2-pyrazolospiroketone ACC inhibitors |
| Comparator Or Baseline | Methyl 2,3-diamino-6-chlorobenzoate (CAS 635317-47-4); Methyl 3,5-diamino-4-chlorobenzoate (CAS 29544-91-0) |
| Quantified Difference | Patent linkage present vs. no patent linkage identified for comparators in ACC inhibitor synthesis |
| Conditions | Patent literature analysis |
Why This Matters
Procurement decisions for medicinal chemistry programs targeting ACC should prioritize this specific regioisomer because the patent-defined synthetic route and resulting pharmacophore geometry depend on the 3,4-diamino-5-chloro substitution pattern; substitution with a regioisomer yields a different final compound outside patent scope.
- [1] Molaid Database. Patent WO2011058473A1: N2-PYRAZOLOSPIROKETONE ACETYL-COA CARBOXYLASE INHIBITORS. Reaction Information for methyl 3,4-diamino-5-chlorobenzoate. View Source
